4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol
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Overview
Description
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid to form the pyrrolidinylpyrimidine intermediate . This intermediate is then reacted with phenol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the pyrimidine ring in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol involves its interaction with specific molecular targets. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Similar structure but lacks the phenol group.
4-(1-pyrrolidinyl)piperidine: Contains a piperidine ring instead of a pyrimidine ring.
2-(pyrimidin-5-yl)phenol: Lacks the pyrrolidine group.
Uniqueness
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol is unique due to the presence of both the pyrrolidine and phenol groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylpyrimidin-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-5-3-11(4-6-13)12-9-15-14(16-10-12)17-7-1-2-8-17/h3-6,9-10,18H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSBGMIXXKOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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